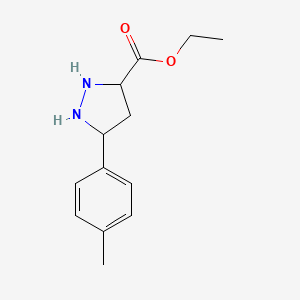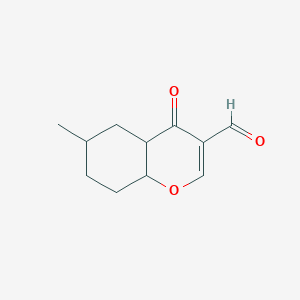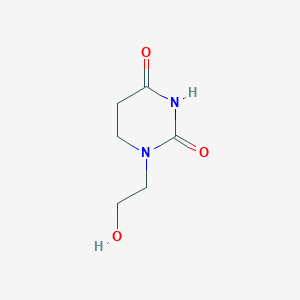
1-(2-Hydroxyethyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring with hydroxyethyl and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with ethylene glycol under specific conditions. One common method includes the condensation of pyrimidine-2,4-dione with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The hydroxyethyl and dione groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4-dione: Lacks the hydroxyethyl group but shares the pyrimidine and dione functionalities.
1-(2-Hydroxyethyl)pyrimidine-4(1H)-one: Similar structure but with a different oxidation state at the 2-position.
2-Hydroxyethyl-5-methylpyrimidine-4,6-dione: Contains an additional methyl group, which may alter its chemical and biological properties.
Uniqueness
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyethyl and dione groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h9H,1-4H2,(H,7,10,11) |
InChI Key |
VVBPOTSWEHWZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


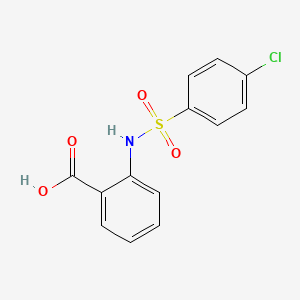
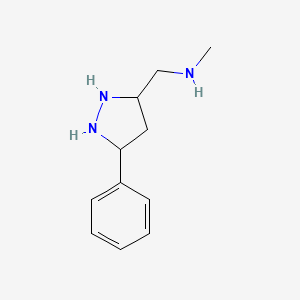

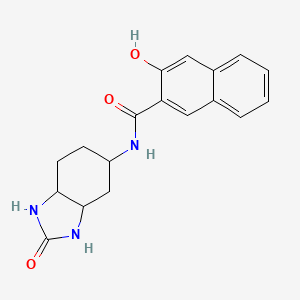
![7-Bromo-3,7-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12359521.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12359533.png)
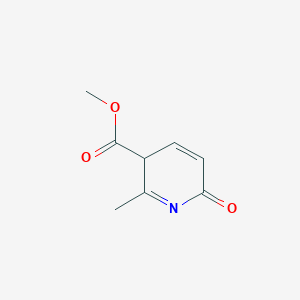
![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)
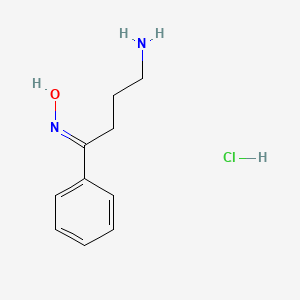
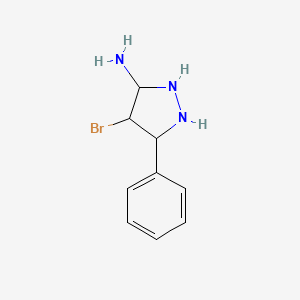
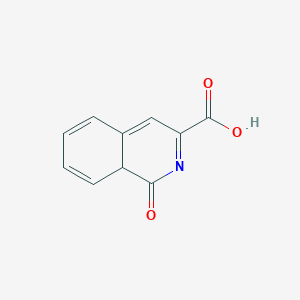
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)
